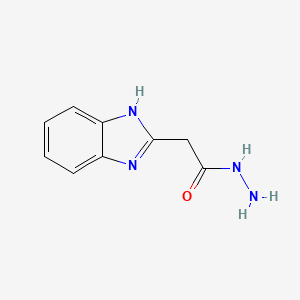

2-(1H-benzimidazol-2-yl)acetohydrazide

Description

Historical Development and Evolution of Benzimidazole (B57391) Derivatives in Pharmaceutical Research

The journey of benzimidazole in pharmaceutical research began with the recognition of its structural similarity to purine (B94841) in the mid-20th century. mdpi.combenthamscience.com The first paper on the antibacterial properties of benzimidazole was published in 1944. benthamscience.com This was followed by the discovery of the anthelmintic properties of thiabendazole (B1682256) in the 1960s, a landmark event that solidified the therapeutic potential of the benzimidazole scaffold. benthamscience.com

Over the decades, research into benzimidazole derivatives has expanded exponentially, leading to the development of a multitude of clinically significant drugs. These include proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole (B1665689) and mebendazole, and antihistamines like astemizole. researchgate.netbenthamscience.com The evolution of synthetic methodologies, including the advent of microwave-assisted and green chemistry approaches, has further fueled the exploration of novel benzimidazole-based compounds. orientjchem.org The continuous investigation into this scaffold has resulted in numerous patents and a steady stream of publications, highlighting its sustained relevance in modern drug discovery. nih.govresearchgate.net

Chemical and Biological Prominence of the Hydrazide Moiety in Drug Discovery

Current Research Landscape of 2-(1H-benzimidazol-2-yl)acetohydrazide as a Privileged Scaffold

The compound this compound represents a strategic combination of the privileged benzimidazole scaffold and the versatile hydrazide moiety. This hybrid structure has garnered significant interest in contemporary research as a template for the synthesis of new biologically active agents. The most common synthetic route to this compound involves the esterification of a benzimidazole derivative followed by hydrazinolysis. orientjchem.org

Research has demonstrated the notable antimicrobial and anti-inflammatory potential of compounds derived from this scaffold. For instance, derivatives have shown good activity against Gram-positive bacteria and moderate activity against certain fungi. nih.gov The anti-inflammatory effects have also been documented, with some derivatives exhibiting significant reductions in inflammation in preclinical models. orientjchem.org The following tables summarize some of the reported biological activities.

Table 1: Antimicrobial Activity of this compound Derivatives This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary based on the derivative and testing conditions.

| Bacterial Strain | Activity Level |

|---|---|

| Gram-positive bacteria | Good |

| Gram-negative bacteria | Negligible to Moderate |

| Fungi | Moderate |

Table 2: Anti-inflammatory Activity of a this compound Derivative Data extracted from a study on a specific derivative. orientjchem.org

| Compound | Inhibition (%) |

|---|---|

| Test Compound | 72-85 |

| Standard Drug (Diclofenac) | 69 |

The continued exploration of this compound and its analogues is a testament to the power of scaffold-based drug design. By leveraging the inherent biological activities of both the benzimidazole and hydrazide components, researchers are well-positioned to develop new chemical entities with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-9(14)5-8-11-6-3-1-2-4-7(6)12-8/h1-4H,5,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQMWDANTBEUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350482 | |

| Record name | 2-(1H-Benzimidazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19731-02-3 | |

| Record name | 1H-Benzimidazole-2-acetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19731-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Benzimidazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Benzimidazol 2 Yl Acetohydrazide and Its Derivatives

Strategies for the Synthesis of the Core 2-(1H-benzimidazol-2-yl)acetohydrazide Structure

The formation of the central this compound molecule is typically achieved through a two-stage process involving the synthesis of a benzimidazole-based ester intermediate, which is then converted to the desired hydrazide.

The journey to the target hydrazide begins with the synthesis of an appropriate benzimidazole (B57391) precursor. A common and efficient method involves the reaction of a substituted o-phenylenediamine (B120857) or, more frequently, a pre-formed benzimidazole that is functionalized at the 2-position. For instance, starting with 2-mercaptobenzimidazole, an S-alkylation reaction is performed using an ethyl haloacetate, such as ethyl chloroacetate (B1199739). orientjchem.orgnih.gov This reaction is typically carried out in a polar solvent like acetone (B3395972) or ethanol (B145695) in the presence of a base, such as anhydrous potassium carbonate or sodium bicarbonate, to facilitate the nucleophilic substitution. orientjchem.orgnih.gov This process yields the key intermediate, ethyl 2-(1H-benzimidazol-2-ylthio)acetate or a related ester. orientjchem.org Similarly, 2-methylbenzimidazole (B154957) can be N-alkylated with ethyl chloroacetate to produce ethyl (2-methyl-1H-benzimidazol-1-yl)acetate. nih.gov

Table 1: Synthesis of Benzimidazole Ester Precursors

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Mercaptobenzimidazole | Ethyl Chloroacetate | Anhydrous K₂CO₃ | Acetone | Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate | 87% | orientjchem.org |

| 2-Methylbenzimidazole | Ethyl Chloroacetate | Sodium Bicarbonate | Acetone | Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | 69% | nih.gov |

The second stage in the synthesis of the core structure is the conversion of the benzimidazole ester intermediate into the corresponding acyl hydrazide. This transformation is reliably achieved through hydrazinolysis. The ester, for example, ethyl 2-(2-(propylthio)benzimidazolyl)acetate, is treated with an excess of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). acs.org The reaction is typically conducted under reflux in a protic solvent, most commonly absolute ethanol. orientjchem.orgnih.govnih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the highly crystalline this compound. nih.govacs.org The product often precipitates from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. orientjchem.orgacs.org This method is known for its high efficiency, with reported yields often exceeding 80%. orientjchem.orgacs.org

Table 2: Synthesis of this compound from Ester Precursors

| Ester Precursor | Reagent | Solvent | Reaction Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate | Hydrazine Hydrate | Ethanol | Reflux, 3h | 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | 92% | orientjchem.org |

| Ethyl 2-(2-(propylthio)benzimidazolyl)acetate | Hydrazine Hydrate | Methanol | Reflux, 12h | 2-(2-(Propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 82% | acs.org |

| Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | Hydrazine Hydrate | Absolute Ethanol | Reflux, 2h | 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide | 64% | nih.gov |

Approaches for the Diversification and Functionalization of this compound

The terminal primary amine of the hydrazide group is a key functional handle that allows for extensive derivatization, leading to a wide range of compounds with diverse structures.

One of the most straightforward and widely used derivatization strategies is the condensation of the acetohydrazide with various carbonyl compounds to form Schiff bases, specifically hydrazones. wikipedia.org The reaction involves treating this compound or its analogues with a diverse selection of aldehydes or ketones in a suitable solvent, such as ethanol or methanol. acs.orgijfmr.com A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the dehydration step. mdpi.com This reaction allows for the facile introduction of various substituted aromatic and heterocyclic rings onto the core structure. For example, reacting the hydrazide with substituted benzaldehydes (e.g., 4-hydroxy-3-ethoxybenzaldehyde) or heterocyclic aldehydes (e.g., furan-2-carbaldehyde) yields the corresponding N'-benzylidene or N'-furfurylidene acetohydrazides in high yields. acs.orgijprs.com

Table 3: Examples of Schiff Base (Hydrazone) Derivatives

| Hydrazide Core | Aldehyde/Ketone | Product Name | Yield | Reference |

|---|---|---|---|---|

| 2-(2-(Propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | Benzaldehyde | N'-Benzylidene-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 91% | acs.org |

| 2-(2-(Propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 3-Ethoxy-4-hydroxybenzaldehyde | N'-(3-Ethoxy-4-hydroxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide | 88% | acs.org |

| 1H-benzimidazole-2-yl-hydrazine | 3,4-Dihydroxybenzaldehyde | 1H-benzimidazole-2-yl hydrazone 5d | N/A | nih.gov |

The acetohydrazide moiety is a valuable precursor for the construction of five-membered heterocyclic rings. A prominent example is the synthesis of 1,3,4-oxadiazoles. One common method involves the cyclization of the Schiff base derivatives. For instance, sugar hydrazones derived from 2-((1H-benzo[d]imidazol-2-yl)thio)acetohydrazide can be cyclized by heating in acetic anhydride, which acts as both a solvent and a dehydrating agent, to yield acetylated 1,3,4-oxadiazole (B1194373) derivatives. orientjchem.org This intramolecular cyclodehydration provides an effective route to incorporate the benzimidazole scaffold into more complex heterocyclic systems.

Another route to oxadiazoles (B1248032) involves reacting the parent hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate which then undergoes cyclization to form a 1,3,4-oxadiazole-2-thione.

The Mannich reaction provides another avenue for the functionalization of the benzimidazole core. clockss.org This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, leading to the formation of an aminomethyl derivative known as a Mannich base. nih.gov In the context of benzimidazole derivatives, the N-H proton of the imidazole (B134444) ring is sufficiently acidic to act as the active hydrogen component. clockss.orgresearchgate.net This allows for the introduction of various aminomethyl groups at the N-1 position of the benzimidazole ring. While direct Mannich reactions on this compound are less commonly reported, the strategy is well-established for the benzimidazole nucleus itself, indicating its potential applicability for creating complex derivatives of the target compound. clockss.orgmdpi.com

Compound Index

Design and Synthesis of Hybrid Molecules with Complementary Pharmacophores

A prominent strategy in the development of potent bioactive molecules is the hybridization of different pharmacophores to create a single molecular entity with potentially synergistic or enhanced biological activity. The this compound scaffold is an ideal candidate for such molecular hybridization. The terminal hydrazide group provides a convenient reactive site for condensation with various aldehydes and ketones, leading to the formation of Schiff bases (acetohydrazones). This approach allows for the introduction of a wide array of secondary pharmacophoric groups.

For instance, researchers have synthesized a series of novel 1H-benzimidazol-2-yl hydrazones with the aim of combining the known antiparasitic properties of the benzimidazole nucleus with the antioxidant potential of phenolic and methoxy-substituted aromatic rings. nih.gov The synthesis typically involves a multi-step process. A common route starts with the reaction of o-phenylenediamine with carbon disulfide to produce 1H-benzimidazole-2-thiol. This intermediate is then oxidized, for example with potassium permanganate, to yield 1H-benzimidazol-2-sulfonic acid. Subsequent treatment with an excess of hydrazine hydrate leads to the formation of 2-hydrazino-1H-benzimidazole. Finally, condensation of this hydrazine derivative with various substituted benzaldehydes in a suitable solvent like ethanol furnishes the target 1H-benzimidazol-2-yl hydrazones. nih.gov

Another approach involves the initial synthesis of ethyl 2-(1H-benzimidazol-2-yl)acetate, which is then reacted with hydrazine hydrate to form the key intermediate, this compound. This intermediate can then be reacted with a diverse range of aromatic aldehydes to produce a library of hybrid molecules. jocpr.com This method has been employed to create hybrids incorporating pharmacophores such as furan (B31954) rings, which are known to possess a broad spectrum of biological activities. ijprs.com

The design of these hybrid molecules is often guided by the principle of combining functionalities that target different biological pathways or have complementary mechanisms of action. For example, the benzimidazole core is a well-established tubulin polymerization inhibitor, and by attaching other moieties known for their antimicrobial or antioxidant properties, researchers aim to develop dual-action therapeutic agents. nih.gov

The following table summarizes the synthesis of some hybrid molecules derived from this compound, highlighting the diversity of the incorporated pharmacophores.

| Starting Material | Reagent | Resulting Hybrid Moiety | Reference |

| 2-Hydrazino-1H-benzimidazole | Hydroxyl- and methoxy-substituted benzaldehydes | Hydroxyphenyl and methoxyphenyl hydrazones | nih.gov |

| This compound | Various aromatic aldehydes | Schiff bases (acetohydrazones) | jocpr.com |

| This compound | Furan-2-carbaldehyde | Furan-containing acetohydrazone | ijprs.com |

| 2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetohydrazide | Isothiocyanates | N-phenylhydrazinecarbothioamide derivatives | benthamdirect.com |

| 2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetohydrazide | Carbon disulfide | 1,3,4-oxadiazole-2-thiol | benthamdirect.com |

Optimization of Synthetic Conditions and Advanced Methodologies

The optimization of synthetic protocols is crucial for the efficient and sustainable production of pharmacologically relevant molecules. This involves exploring various reaction parameters such as solvents, catalysts, temperature, and reaction times to maximize product yields and purity while minimizing by-product formation and environmental impact. In recent years, advanced methodologies like microwave-assisted synthesis have gained prominence for their ability to significantly accelerate chemical reactions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. jocpr.comtandfonline.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant increase in reaction rates.

The synthesis of this compound and its derivatives has been successfully achieved using microwave irradiation. For instance, the synthesis of a series of 2-[5,6-dichloro-2-(substituted-benzyl)-1H-benzimidazole-1-yl]acetohydrazides was accomplished by irradiating a mixture of the corresponding ester and hydrazine hydrate in absolute ethanol. tandfonline.com This method proved to be highly efficient, affording the desired products in good yields within a short reaction time.

In a similar vein, the final step in the synthesis of certain Schiff base derivatives of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide was carried out under microwave irradiation. The condensation of the acetohydrazide with various aldehydes in ethanol, catalyzed by glacial acetic acid, was completed in 30-40 minutes under microwave conditions, a significant improvement over conventional heating methods. jocpr.com

The general procedure for the microwave-assisted synthesis of acetohydrazide derivatives from their corresponding esters involves dissolving the ester in a suitable solvent like ethanol, adding hydrazine hydrate, and subjecting the mixture to microwave irradiation at a specific power and for a short duration. The product often precipitates upon cooling and can be isolated by simple filtration.

The following table provides a comparative overview of conventional and microwave-assisted synthesis for some derivatives, illustrating the advantages of the latter.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 2-[5,6-Dichloro-2-(2-bromobenzyl)-1H-benzimidazole-1-yl]acetohydrazide | Microwave | Not specified | 80 | tandfonline.com |

| Schiff's base of 2-(2-methyl-1H-benzimidazol-1-yl)-acetohydrazide | Microwave | 30-40 min | Not specified | jocpr.com |

| 2-(2-Chlorobenzyl)-1H-benzimidazole | Microwave | Not specified | Good | benthamdirect.com |

| Ethyl-2-(2-methyl-1H-benzimidazol-1-yl)-acetate to 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide | Conventional | 8-10 h | Not specified | jocpr.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-(1H-benzimidazol-2-yl)acetohydrazide provides critical information about the number, type, and connectivity of protons within the molecule. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum exhibits characteristic signals that confirm the presence of both the benzimidazole (B57391) and acetohydrazide moieties.

The protons of the acetohydrazide group are observed at distinct chemical shifts. The methylene (B1212753) (-CH₂) protons typically resonate in the range of δ 4.3–4.7 ppm, appearing as a singlet, indicative of the absence of adjacent protons for coupling. The primary amine (-NH₂) protons of the hydrazide functional group are generally found further upfield, around δ 2.1–2.3 ppm, also as a singlet.

The aromatic protons of the benzimidazole ring system produce a more complex pattern, typically appearing in the downfield region of δ 7.2–8.1 ppm. This region reveals a set of multiplets corresponding to the four protons on the benzene (B151609) ring. The specific splitting patterns and coupling constants of these signals are dependent on their relative positions (ortho, meta, para) and provide definitive evidence for the 1,2-disubstituted benzene ring characteristic of the benzimidazole core. The labile proton of the benzimidazole N-H group also contributes a signal in the spectrum, the chemical shift of which can be variable and influenced by solvent and concentration.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzimidazole Aromatic Protons | 7.2–8.1 | Multiplet |

| Methylene Protons (-CH₂) | 4.3–4.7 | Singlet |

| Hydrazide Amine Protons (-NH₂) | 2.1–2.3 | Singlet |

Complementing the proton NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and an understanding of their chemical environments.

The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 165–170 ppm due to the deshielding effect of the electronegative oxygen atom. The methylene carbon (-CH₂) bridge is expected to resonate at a more upfield position. The carbon atoms of the benzimidazole ring system will produce a series of signals in the aromatic region of the spectrum, generally between δ 110 and 150 ppm. The chemical shifts of these carbons provide further confirmation of the fused ring structure.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Hydrazide Carbonyl Carbon (C=O) | 165–170 |

| Benzimidazole Aromatic Carbons | (Not specifically reported in search results) |

| Methylene Carbon (-CH₂) | (Not specifically reported in search results) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include the N-H stretching vibrations of the benzimidazole and hydrazide groups, which are typically observed in the region of 3300–3180 cm⁻¹. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetohydrazide moiety, generally found between 1680–1650 cm⁻¹, is a definitive feature of the spectrum. Additional absorptions corresponding to C=N stretching of the imidazole (B134444) ring and C=C stretching of the benzene ring are also expected in the fingerprint region of the spectrum, providing further structural confirmation.

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| N-H Stretch (Benzimidazole & Hydrazide) | 3300–3180 |

| C=O Stretch (Hydrazide) | 1680–1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ that corresponds to its molecular weight.

The expected molecular ion peak for C₉H₁₀N₄O is at an m/z of approximately 190.20. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, would provide further structural evidence. While detailed fragmentation patterns are not widely reported, characteristic fragments would likely arise from the cleavage of the bond between the methylene group and the benzimidazole ring, as well as the loss of the hydrazide moiety.

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 190.20 | Molecular Ion |

| (Detailed fragmentation pattern not available in search results) |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula. For a pure sample of this compound (C₉H₁₀N₄O), the calculated elemental composition is compared with the experimentally determined values.

The theoretical elemental composition is approximately 56.84% Carbon (C), 5.30% Hydrogen (H), 29.46% Nitrogen (N), and 8.41% Oxygen (O). Experimental values that fall within a narrow margin of these calculated percentages (typically ±0.4%) provide strong evidence for the compound's purity and stoichiometric formula.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 56.84 | (Not specifically reported in search results) |

| Hydrogen (H) | 5.30 | (Not specifically reported in search results) |

| Nitrogen (N) | 29.46 | (Not specifically reported in search results) |

| Oxygen (O) | 8.41 | (Not specifically reported in search results) |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Should a suitable single crystal be obtained, analysis would likely be performed using Mo-Kα radiation. The resulting diffraction pattern would be analyzed to solve and refine the crystal structure, providing an unambiguous confirmation of the molecular connectivity and conformation in the solid state. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk material's crystallinity and phase purity.

| Crystallographic Parameter | Value |

|---|---|

| (No specific data available in search results) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. They are routinely used to monitor the progress of chemical reactions, identify the presence of starting materials, intermediates, and by-products, and to determine the purity of the final product. The primary chromatographic methods employed include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and to a lesser extent, Gas Chromatography (GC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reactions that synthesize this compound and for preliminary purity checks. The progress of the reaction, such as the condensation of the precursor ester with hydrazine (B178648) hydrate (B1144303), can be efficiently tracked by observing the disappearance of the starting material spots and the appearance of the product spot on a TLC plate. scholarsresearchlibrary.com

The purity of benzimidazole derivatives is commonly assessed using silica (B1680970) gel G plates. arastirmax.com Visualization of the spots is typically achieved under UV light or by using iodine vapors. scholarsresearchlibrary.com For a series of synthesized benzimidazole derivatives, various solvent systems have been reported to achieve effective separation. The choice of the mobile phase is critical and is selected to provide a significant difference in the retention factor (Rf) values between the starting materials, product, and any potential impurities.

| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v) | Reference |

|---|---|---|---|

| Silica Gel G | n-Hexane : Ethyl Acetate | 1:3 | arastirmax.com |

| Silica Gel G | Methanol : Chloroform | 1:9 | arastirmax.com |

| Silica Gel | Benzene : Methanol | 3:1 | unl.pt |

| Silica Gel | Benzene : Ethyl Acetate | 4:1 | scholarsresearchlibrary.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of the purity of this compound. It offers high resolution, sensitivity, and reproducibility. While specific HPLC methods for the title compound are not extensively detailed in the reviewed literature, the general approach involves reverse-phase chromatography.

In a typical reverse-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation and retention time of the compound.

For instance, a validated RP-HPLC method was developed for the genotoxic impurity 1-acetyl-2-imidazolidinone (B193065) in a drug formulation, highlighting the capability of HPLC in separating structurally related compounds. impactfactor.org The method utilized a C18 column with a mobile phase of water and acetonitrile and UV detection. impactfactor.org Such a method, with appropriate modifications and validation, could be adapted for the purity assessment of this compound.

| Parameter | Condition | Analyte Example | Reference |

|---|---|---|---|

| Column | Waters Symmetry C18 (4.6 × 250 mm, 5 μm) | Acetylsalicylic acid and impurities | researchgate.net |

| Mobile Phase | 85% Orthophosphoric acid : Acetonitrile : Purified water (2:400:600 V/V/V) | Acetylsalicylic acid and impurities | researchgate.net |

| Flow Rate | 1.0 ml/min | Acetylsalicylic acid and impurities | researchgate.net |

| Detection | UV at 237 nm | Acetylsalicylic acid and impurities | researchgate.net |

| Column | ODS 3V column | 1-Acetyl-2-imidazolidinone | impactfactor.org |

| Mobile Phase | Water : Acetonitrile (95:5 v/v) | 1-Acetyl-2-imidazolidinone | impactfactor.org |

| Detection | UV at 215 nm | 1-Acetyl-2-imidazolidinone | impactfactor.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is another technique that can be employed for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization to increase volatility might be necessary. GC, often coupled with a mass spectrometer (GC-MS), can provide detailed information about the purity of a sample and help in the identification of impurities. A GC-MS analysis of a related compound, 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide, is available in the NIST database, indicating its feasibility for this class of compounds. nih.gov The mass spectrum would provide the molecular weight and fragmentation pattern, which are crucial for structural confirmation.

While specific GC methods for this compound are not readily found in the literature, the principles of GC-MS analysis for similar organic molecules would apply. This would involve optimizing parameters such as the type of column, temperature program, and ionization method to achieve good separation and clear mass spectra.

Biological Activity Investigations of 2 1h Benzimidazol 2 Yl Acetohydrazide and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 2-(1H-benzimidazol-2-yl)acetohydrazide have been the subject of numerous studies to determine their efficacy against various microbial pathogens. These investigations have revealed that modifications to the core structure can yield compounds with significant antibacterial, antifungal, and antitubercular properties.

The antibacterial potential of this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The structural features of these molecules play a crucial role in their inhibitory activity.

A variety of derivatives, including those incorporating oxadiazole, triazole, and thiazolidinone moieties, have been synthesized from a 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide intermediate. mdpi.com In one study, the resulting compounds were tested against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com One derivative, 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govresearchgate.netresearchgate.net-oxadiazole-2(3H)-thione, was found to be highly active against Bacillus cereus. mdpi.com Another study synthesized a series of 4-(5,6-dichloro-1H-benzimidazole-2-yl)phenoxyacetic acid-4-substituted benzylidene hydrazide derivatives, which exhibited notable activity against various bacterial strains. asianpubs.org

Symmetric bis-benzimidazole conjugates have also been assessed, with certain substituted derivatives displaying potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. researchgate.net Furthermore, a library of 53 benzimidazole (B57391) derivatives with substituents at various positions showed that some compounds displayed antibacterial activity against two MRSA strains with minimum inhibitory concentrations (MICs) comparable to the drug ciprofloxacin. nih.gov The antibacterial action of benzimidazoles is often attributed to their ability to compete with purines, thereby inhibiting the synthesis of bacterial proteins and nucleic acids. whiterose.ac.uk

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives Data is synthesized from multiple research papers and represents a selection of findings.

| Compound Type | Test Organism | Activity (MIC/Inhibition Zone) |

| 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- nih.govresearchgate.netresearchgate.net-oxadiazole-2(3H)-thione | Bacillus cereus | Highly Active (Inhibition zone > 12 mm) |

| 5-halobenzimidazole derivative | Staphylococcus aureus (MRSA) | MIC comparable to Ciprofloxacin |

| 4-(5,6-dichloro-1H-benzimidazole-2-yl)phenoxyacetic acid hydrazide derivative | Various bacterial strains | Notable activity |

| Symmetric bis-benzimidazole conjugate | Methicillin-resistant S. aureus (MRSA) | Potent bacteriostatic activity |

The investigation into this compound derivatives extends to their effectiveness against pathogenic fungi, which are a growing global health concern. nih.gov Studies have shown that specific structural modifications can lead to potent antifungal agents.

Derivatives of 4-(5,6-dichloro-1H-benzimidazole-2-yl)phenoxyacetic acid hydrazide displayed significant antifungal activity against different Candida yeasts. asianpubs.org Similarly, a broad screening of 53 benzimidazole derivatives revealed that 23 compounds exhibited potent fungicidal activity against selected fungal strains, with MIC values equivalent to or greater than amphotericin B. nih.gov The antifungal activity of bisbenzimidazole derivatives was found to be dependent on the length of alkyl chains attached to the core structure, with several compounds exhibiting moderate to excellent activity against strains of Candida and Aspergillus. nih.gov These compounds demonstrated MIC values ranging from 0.975 µg/mL to 15.6 µg/mL and were, in some cases, superior to fluconazole, itraconazole, and voriconazole. nih.gov

Other research has focused on synthesizing novel 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazoles. Three of these compounds showed excellent antifungal activities against Botrytis cinerea, with EC50 values of 2.55, 5.12, and 6.34 μg/mL, which were superior to the commercial fungicide carbendazim. researchgate.net

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives Data is synthesized from multiple research papers and represents a selection of findings.

| Compound Type | Test Organism | Activity (MIC/EC50) |

| Bisbenzimidazole derivative | Candida and Aspergillus spp. | 0.975–15.6 µg/mL |

| 5-halobenzimidazole derivative | Various fungal strains | Potency ≥ Amphotericin B |

| 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazole | Botrytis cinerea | 2.55 µg/mL |

| 1-nonyl-1H-benzo[d]imidazole | Clinical Candida spp. | 0.5–256 µg/mL |

Tuberculosis remains a major infectious disease, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Benzimidazole derivatives have been identified as a promising class of compounds for this purpose. nih.gov

Several studies have evaluated hydrazide-hydrazone derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com One study synthesized a series of benzimidazole-pyrazole compounds and tested their antitubercular activity. mdpi.com Another investigation of eight different benzimidazolium salts against the M. tuberculosis H37Rv strain found that one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide, showed antituberculosis activity with a MIC value of 2 μg/ml. nih.gov The structural differences among the derivatives were noted as critical for their activity. nih.gov Other research has also highlighted that 2,5,6-trisubstituted benzimidazoles possess strong anti-TB activity. nih.gov The repurposing of antitubercular pyrrolyl benzohydrazide derivatives has also been explored for other therapeutic applications, indicating the versatility of the hydrazide scaffold. mdpi.com

Anticancer and Antiproliferative Activity Research

The structural analogy of the benzimidazole ring to endogenous purines makes it an ideal scaffold for designing agents that can interact with the biomolecules of cancer cells. jksus.orgresearchgate.net Derivatives of this compound have shown significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

Numerous studies have synthesized and screened derivatives of this compound for their cytotoxic effects against panels of human cancer cells. These derivatives often incorporate other heterocyclic systems like oxadiazole, triazole, or pyrazole. nih.govnih.govmdpi.com

One study synthesized a series of benzimidazole-1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against pancreatic (PANC-1), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Several compounds showed better cytotoxicity than the standard drug cisplatin against A549 cells, with IC50 values as low as 0.3 μM. nih.gov Another synthesized benzimidazole derivative, se-182, demonstrated potent cytotoxic action against A549 and liver (HepG2) cancer cells with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org

Further research on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives found two compounds to be highly active against breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cell lines, with activity comparable to doxorubicin. nih.govmdpi.com A separate series of benzimidazole derivatives showed significant cytotoxic effects, with one bromo-derivative being particularly active against MCF-7, prostate (DU-145), and lung (H69AR) cancer cells, with IC50 values of 17.8, 10.2, and 49.9 μg/mL, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives Against Human Cancer Cell Lines Data is synthesized from multiple research papers and represents a selection of findings.

| Compound Type | Cancer Cell Line | Activity (IC50 / GI50) |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | A549 (Lung) | 0.3 μM |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | MCF-7 (Breast) | 0.5 μM |

| Benzimidazole-1,3,4-oxadiazole derivative (4r) | PANC-1 (Pancreatic) | 5.5 μM |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 μM |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 μM |

| Benzimidazole-based 1,3,4-oxadiazole (Compound 10) | MDA-MB-231 (Breast) | Comparable to Doxorubicin |

| Bromo-derivative of Benzimidazole (Compound 5) | DU-145 (Prostate) | 10.2 μg/mL |

To understand the anticancer potential of these compounds, research has delved into their mechanisms of action at the cellular level. Studies have shown that these derivatives can inhibit cell proliferation by inducing cell cycle arrest and apoptosis. nih.govmdpi.comnih.gov

Several benzimidazole-based derivatives have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govmdpi.com Inhibition of these receptor tyrosine kinases can block downstream signaling pathways like PI3K/Akt and MEK/Erk, which are crucial for cell proliferation and survival. nveo.org

The induction of apoptosis is a common mechanism for these compounds. nih.govnih.gov Active derivatives have been shown to trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio often leads to the activation of caspases, which are key executioners of the apoptotic process. Studies have confirmed that treatment with these compounds increases the activity of caspase-3 and caspase-8. nih.gov For instance, one bromo-substituted benzimidazole derivative was found to cause a significant increase in the population of late apoptotic cells and induce cell cycle arrest at the G2/M phase. nih.gov Similarly, other active compounds effectively suppressed cell cycle progression and induced apoptosis in breast, ovarian, and lung cancer cell lines. nih.govmdpi.com

Anti-inflammatory Activity Assessment

Derivatives of the this compound scaffold have been a subject of interest in the development of new anti-inflammatory agents. nih.gov The benzimidazole core is recognized as a privileged structure for crafting molecules that can target various pathways associated with inflammation. nih.govnih.gov

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to modulate key inflammatory mediators. A significant focus has been on the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, important mediators of inflammation. nih.gov Certain benzimidazole derivatives have demonstrated selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. mdpi.com

Beyond COX enzymes, studies have investigated the impact of these compounds on other inflammatory signaling molecules. For instance, specific 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Another study reported a benzimidazole derivative that was a potent inhibitor of 5-lipoxygenase (5-LOX), COX, TNF-α, and Interleukin-6 (IL-6). nih.gov

The table below summarizes the inhibitory activities of selected benzimidazole derivatives on various inflammatory mediators.

| Compound Type | Mediator/Target | Activity/Result | Reference |

| Benzimidazole Derivatives | COX-2 | Selective inhibition demonstrated | mdpi.com |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative | Nitric Oxide (NO) Production | IC₅₀ = 0.86 µM | nih.gov |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative | TNF-α Production | IC₅₀ = 1.87 µM | nih.gov |

| General Benzimidazole Derivative | 5-LOX, COX, TNF-α, IL-6 | Potent inhibition observed | nih.gov |

This table is for illustrative purposes and synthesizes data on various benzimidazole derivatives.

The mechanism of anti-inflammatory action for benzimidazole derivatives involves their interaction with multiple biological targets. nih.gov The primary and most studied pathway is the inhibition of cyclooxygenase (COX) enzymes, which curtails the production of prostaglandins. nih.govnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2, but targeting COX-2 specifically is often preferred due to its significant role in pathological inflammation. nih.gov

In addition to the COX pathway, research has pointed to the involvement of other targets in the anti-inflammatory effects of benzimidazoles. nih.gov These include:

5-Lipoxygenase (5-LOX): Inhibition of this enzyme blocks the production of leukotrienes, another class of inflammatory mediators. nih.gov

Cytokines: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

Other Potential Targets: Molecular docking studies suggest that benzimidazole derivatives may also interact with other enzymes involved in inflammation, such as Aldose reductase and Phospholipase A2. nih.gov

The broad interaction with these various targets suggests that benzimidazole-based compounds may exert their anti-inflammatory effects through a multi-faceted mechanism, not limited to a single pathway. nih.govnih.gov

Enzyme Inhibition Studies

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory activity.

α-Glucosidase Inhibition: Derivatives of this compound have been investigated as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com Inhibition of this enzyme can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. medchemexpress.com In one study, benzohydrazide benzimidazole derivatives were evaluated for their in vitro α-glucosidase activity. Several compounds, particularly those with hydroxyl and alkyl group substitutions, were found to be significantly more active than the standard drug, acarbose. nih.gov

Acyl-CoA:cholesterol O-acyltransferase (ACAT-1) Inhibition: ACAT-1 is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. mdpi.com While no studies were found that specifically evaluated this compound derivatives against ACAT-1, a related benzimidazole compound, K604 (2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide), has been identified as a high-affinity, specific inhibitor of ACAT-1 with a Kᵢ value of 0.45 µM. nih.gov This finding suggests that the benzimidazole scaffold could be a promising starting point for designing novel ACAT-1 inhibitors.

The table below presents findings on the inhibition of these metabolic enzymes.

| Enzyme | Compound Class | Key Findings | Reference |

| α-Glucosidase | Benzohydrazide Benzimidazole Derivatives | Some derivatives showed 5 to 8-fold more activity than acarbose (IC₉₀ values from 6.02 to 33.25 µg/ml). | nih.gov |

| ACAT-1 | Benzimidazole-2-ylthio Derivative (K604) | High-affinity and specific inhibition with a Kᵢ of 0.45 µM. | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a tyrosine kinase receptor that plays a critical role in cell proliferation, and its inhibition can slow or arrest cancer development. nih.gov A series of novel 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives, which are structurally related to the core compound, were synthesized and evaluated as EGFR kinase inhibitors. nih.govnih.gov While the study concluded that the kinase inhibitor activities of most of the synthesized compounds were rather limited, it confirmed that the benzimidazole acetohydrazide scaffold is a viable template for targeting this enzyme. nih.gov Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids identified compounds with significant inhibitory activity against EGFR, with IC₅₀ values comparable to the established inhibitor erlotinib. mdpi.com

Cyclin-Dependent Kinase 8 (CDK8) and Lymphocyte-specific protein tyrosine kinase (Lck) Inhibition: Based on the available search results, no specific studies have been published on the inhibitory activity of this compound derivatives against CDK8 or Lck kinases. Research on CDK8 inhibitors has focused on other scaffolds, such as steroidal compounds and different heterocyclic systems. nih.gov Similarly, known Lck inhibitors belong to other chemical classes, including pyrimidine and pyrrolopyrimidine derivatives. nih.gov

The table below summarizes the findings for protein kinase inhibition.

| Kinase Target | Compound Class | Activity/Result | Reference |

| EGFR Tyrosine Kinase | 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide derivatives | Activity was evaluated but found to be limited. | nih.govnih.gov |

| EGFR Tyrosine Kinase | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids | Potent inhibition with IC₅₀ values comparable to erlotinib. | mdpi.com |

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme whose elevated levels have been associated with various types of malignancies and the progression of certain diseases. nih.gov Therefore, its inhibition is a therapeutic target. Several studies have reported that benzimidazole derivatives are potent inhibitors of β-glucuronidase. The inhibitory potential is influenced by the nature and position of substituents on the benzimidazole ring and any attached side chains.

Carbonic Anhydrase Isoenzymes Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. New benzimidazole-hydrazone derivatives have been designed and synthesized to investigate their effects on carbonic anhydrase, specifically the tumor-associated isoform CA IX. mdpi.com Some of these compounds were found to have significant inhibitory activity. mdpi.com Another study evaluated a range of 24 different benzimidazole derivatives and identified several compounds with CA inhibitory activity, with IC₅₀ values ranging from 7.47 µM to 23.1 µM.

The table below details the inhibitory activity against these other enzymatic targets.

| Enzyme | Compound Class | Key Findings | Reference |

| β-Glucuronidase | Benzimidazole Derivatives | Potent inhibitory activity demonstrated. | |

| Carbonic Anhydrase (CA) | Benzimidazole-hydrazone Derivatives | Significant inhibition of CA IX observed. | mdpi.com |

| Carbonic Anhydrase (CA) | General Benzimidazole Derivatives | Active compounds identified with IC₅₀ values as low as 7.47 µM. |

Anticonvulsant Activity Evaluation

Derivatives of this compound have been a focus of research for developing novel antiepileptic drugs with improved efficacy and fewer side effects than conventional treatments. ijcea.org The anticonvulsant potential of these compounds is typically evaluated using standard preclinical models, primarily the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in rodents. nih.govresearchgate.net

One area of investigation involves the synthesis of benzimidazole-substituted semicarbazones. These compounds are designed to incorporate the key pharmacophoric elements recognized as crucial for anticonvulsant activity. ijcea.org In studies utilizing the MES model, various synthesized semicarbazone derivatives of benzimidazole demonstrated notable activity. The potency of these compounds was found to be influenced by the nature of substituents on an aryl moiety, with a general activity trend observed as: nitro > hydroxy > chloro > methoxy. ijcea.org For instance, a series of novel 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized, with several compounds showing significant protection in both MES and scPTZ screens. nih.govresearchgate.net

Another study focused on synthesizing a series of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives. When screened for anticonvulsant activity using the PTZ-induced convulsion method, several compounds containing 2-nitro aniline and 3-nitro aniline moieties were identified as the most potent in the series when compared against the standard drug, phenytoin. hrpub.orghrpub.org These findings underscore the therapeutic potential of the benzimidazole acetohydrazide scaffold in the development of new anticonvulsant agents.

| Compound Series | Screening Model | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole substituted semicarbazones | Maximal Electroshock Seizure (MES) | Compounds with nitro and hydroxy groups on the phenyl ring showed high potency. | ijcea.org |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES and subcutaneous Pentylenetetrazole (scPTZ) | Compounds with 4-Br, 4-F, 2-Cl, 4-NO2, and 4-Cl substitutions exhibited potent activity. | nih.govresearchgate.net |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide derivatives | PTZ induced convulsion | Derivatives containing 2-nitro aniline and 3-nitro aniline showed significant activity compared to phenytoin. | hrpub.orghrpub.org |

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Benzimidazole derivatives, including those derived from this compound, have been investigated for their potential to counteract oxidative damage. nih.govsciforum.net

The antioxidant capacity of these compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov For example, a series of 1H-benzimidazol-2-yl hydrazones bearing hydroxyl and methoxy groups were synthesized and evaluated. The 2,3-dihydroxy and 3,4-dihydroxy hydrazone derivatives emerged as the most effective radical scavengers in both DPPH and ABTS assays. nih.gov

Another method to evaluate antioxidant potential is by measuring the inhibition of lipid peroxidation (LPO). nih.gov In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were tested for their ability to inhibit LPO in rat liver microsomes. Most of the synthesized compounds exhibited LPO inhibitory activity, with one derivative bearing a p-bromophenyl substituent showing 57% inhibition, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov These studies demonstrate that the benzimidazole acetohydrazide framework is a promising scaffold for developing novel antioxidant agents.

| Compound Series | Assay | Most Active Compounds/Key Findings | Reference |

|---|---|---|---|

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation (LPO) Inhibition | Compound with a p-bromophenyl substituent showed 57% inhibition of LPO. | nih.gov |

| 1H-benzimidazol-2-yl hydrazones with hydroxyl/methoxy groups | DPPH and ABTS radical scavenging | 2,3-dihydroxy and 3,4-dihydroxy hydrazones were the most effective radical scavengers. | nih.gov |

| Benzimidazole derivatives with salicyl, oxadiazole, and triazole moieties | DPPH and ABTS radical scavenging | Several synthesized compounds showed very good scavenging activity. | researchgate.net |

Antiviral Potential Studies

The benzimidazole core is present in several clinically approved antiviral drugs, stimulating further research into new derivatives for treating viral infections. proquest.com The structural similarity of benzimidazoles to natural nucleotides allows them to interfere with viral replication processes. tandfonline.com

Research has shown that derivatives of this compound exhibit activity against a range of viruses. In one study, a series of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated against a panel of RNA and DNA viruses. Many of these compounds displayed potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Certain derivatives also showed moderate activity against other RNA viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov

The antiviral potential of benzimidazole derivatives also extends to influenza viruses. New aminobenzimidazole derivatives have been characterized for their protective effects in mice with lethal influenza A (H1N1) infection. These compounds were able to reduce the mortality of the infected animals by 20% to 60% and normalize the morphological structure of lung tissue compared to a placebo group. neicon.ru The broad-spectrum antiviral activity demonstrated by these compounds highlights the value of the benzimidazole scaffold in the discovery of novel antiviral agents. nih.gov

| Compound Series | Target Virus(es) | Activity/Efficacy | Reference |

|---|---|---|---|

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV), BVDV, YFV, CVB2 | Potent activity against RSV (EC50 as low as 20 nM); moderate activity against others. | nih.gov |

| Aminobenzimidazole derivatives | Influenza A/Puerto Rico/8/34 (H1N1) | Reduced animal mortality by up to 60% and increased mean day of death. | neicon.ru |

| (Thio)semicarbazone-based benzimidazoles | Human respiratory viruses (RSA, Influenza A, Coronavirus 229E) | Several derivatives displayed potential antiviral properties. | proquest.com |

Other Pharmacological Activities

Benzimidazole compounds, such as albendazole (B1665689), are mainstays in the treatment of helminth infections. Research into novel derivatives of this compound aims to identify compounds with improved efficacy. In vitro studies are commonly used to screen for anthelmintic properties, often measuring the time taken for paralysis and death of the worms. journaljpri.com

One study investigated piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids against Trichinella spiralis in vitro. Several compounds exhibited higher activity than the standard drug albendazole. nih.gov Specifically, derivatives containing a 4-chlorophenylpiperazine moiety achieved 96-100% efficacy in killing the parasitic larvae. nih.gov Another investigation synthesized a novel benzimidazole derivative that demonstrated significant anthelmintic activity, with the time to paralysis and death of the worms decreasing as the concentration of the compound increased. journaljpri.com

| Compound Series | Parasite Model | Key Findings | Reference |

|---|---|---|---|

| Piperazine derivatives of (1H-benzimidazol-2-ylthio)acetic acids | Trichinella spiralis (in vitro) | Compounds with 4-chlorophenylpiperazine and benzhydrylpiperazine moieties showed 96.0% to 100% efficacy. | nih.gov |

| Novel synthesized benzimidazole derivative | Not specified | Showed significant, concentration-dependent anthelmintic activity compared to Albendazole. | journaljpri.com |

Benzimidazole derivatives are the foundation of proton pump inhibitors (PPIs), a class of drugs that are highly effective in treating acid-related gastrointestinal disorders. rasayanjournal.co.in These compounds work by inhibiting the H+/K+ ATPase enzyme system (the proton pump) in gastric parietal cells. Research continues to explore new benzimidazole structures to develop more potent and effective anti-ulcer agents. nih.gov

The anti-ulcer potential of sulfinyl-containing benzimidazoles is well-established. nih.gov Studies have explored hybrid molecules, such as benzimidazole-pyrazole hybrids, which have been synthesized and evaluated for their anti-ulcer properties. The development of these compounds is often guided by molecular docking studies against the H+/K+ ATPase enzyme to predict their binding affinity and mechanism of action. nih.gov The introduction of various substituents, such as a pyridyl sulfinyl group or a fluorine atom, has led to the development of potent anti-ulcer agents like lansoprazole, which exhibits significant antisecretory and cytoprotective activities. rasayanjournal.co.in

The potential of benzimidazole derivatives in the management of diabetes mellitus is an emerging area of research. These compounds have been shown to exert hypoglycemic effects through various mechanisms, including the activation of glucokinase (GK) and AMP-activated protein kinase (AMPK). nih.gov

Studies have investigated 2-(pyridine-2-yl)-1H-benzimidazole derivatives as glucokinase activators. GK activation enhances glucose uptake by the liver and stimulates insulin secretion from pancreatic beta-cells, thereby lowering blood glucose levels. Other research has explored the effects of existing benzimidazole drugs, like albendazole and lansoprazole, in experimental models of type 2 diabetes. Low-dose albendazole therapy was found to decrease glucose and HbA1c levels while increasing insulin levels in diabetic rats. nih.gov Similarly, newly synthesized benzimidazole-thiosemicarbazone derivatives have demonstrated significant antidiabetic and antioxidant activity in streptozotocin-induced diabetic rats, improving various biochemical parameters. ekb.eg These findings suggest that the benzimidazole framework can be a valuable template for designing new therapeutic agents for diabetes. tandfonline.com

| Compound/Derivative Series | Animal Model | Key Biochemical Findings | Reference |

|---|---|---|---|

| Albendazole (low-dose) | Experimental Type 2 Diabetic Rats | Decreased glucose, HbA1c, and triglyceride levels; Increased insulin and HOMA-β levels. | nih.gov |

| Lansoprazole (high-dose) | Experimental Type 2 Diabetic Rats | Increased insulin level. | nih.gov |

| Potassium salt of benzimidazole-2-carboxaldehyde thiosemicarbazone | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters (ALT, AST, urea, creatinine) and enhanced antioxidant enzymes. | ekb.eg |

| Ursodeoxycholic acid benzimidazole derivative | Alloxan-diabetic rats | Showed the highest sugar-reducing effect among the tested compounds. | tandfonline.com |

Antiplasmodial Activity

The global effort to combat malaria, a devastating parasitic disease caused by protozoa of the genus Plasmodium, necessitates the continuous search for novel and effective therapeutic agents. The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal species, underscore the urgency of this research. In this context, the benzimidazole scaffold has garnered significant attention as a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities, including antiplasmodial effects.

Investigations into the antiplasmodial potential of benzimidazole derivatives have revealed promising candidates. For instance, a study focusing on 2-phenyl-1H-benzimidazole derivatives demonstrated potent in vitro activity against P. falciparum, with the most active compounds displaying IC50 values ranging from 18 nM to 1.30 µM nih.gov. The introduction of a spacer between the benzimidazole nucleus and an aromatic fragment at the C-2 position has been explored to enhance molecular flexibility and interaction with parasitic targets nih.gov.

While direct studies on the antiplasmodial activity of this compound are not extensively documented in the reviewed literature, research on related benzimidazole-hydrazone derivatives provides valuable insights into the potential of this chemical class. Hydrazones, characterized by the -NHN=CH- functional group, are known to possess diverse biological properties, and their combination with the benzimidazole moiety presents a promising strategy for the development of new antimalarial agents.

One study detailed the synthesis and antiplasmodial evaluation of benzimidazole-thiosemicarbazone hybrids. These compounds were investigated for their potential to inhibit falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by P. falciparum nih.gov. The findings from this in silico study suggested that certain derivatives are promising inhibitors of this vital parasitic enzyme nih.gov.

Furthermore, a broader screening of various benzimidazole compounds, including albendazole and omeprazole (B731), against P. falciparum in vitro showed that albendazole exhibited an EC50 range of up to 2 x 10-6 mol/L, while omeprazole had an EC50 range of 2-4 x 10-5 mol/L nih.gov. The primary activity of albendazole was observed against the trophozoite stage of the parasite, suggesting a potential mechanism involving the inhibition of tubulin polymerization nih.gov. Omeprazole also acted on trophozoites but showed additional activity against schizonts and ring forms nih.gov.

Although specific data for this compound is limited, the collective evidence from studies on analogous structures suggests that this compound and its derivatives warrant further investigation as potential antiplasmodial agents. The structural features of the benzimidazole core, combined with the chemical versatility of the acetohydrazide moiety, provide a foundation for the design and synthesis of novel compounds with improved efficacy against Plasmodium falciparum.

Table 1. Antiplasmodial Activity of Selected Benzimidazole Derivatives

| Compound Class | Specific Derivative(s) | Plasmodium falciparum Strain(s) | Activity (IC50/EC50) | Reference |

| 2-Phenyl-1H-benzimidazoles | Various derivatives | Not specified | 18 nM - 1.30 µM | nih.gov |

| Benzimidazoles | Albendazole | Not specified | up to 2 x 10-6 mol/L | nih.gov |

| Benzimidazoles | Omeprazole | Not specified | 2-4 x 10-5 mol/L | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Pharmacophoric Features of the 2-(1H-benzimidazol-2-yl)acetohydrazide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified as critical for interaction with biological targets.

The benzimidazole (B57391) ring system is a cornerstone of the pharmacophore, often participating in hydrophobic and aromatic interactions within the target's binding site. researchgate.net The acetohydrazide moiety (-CH2-CO-NH-NH2) provides crucial hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites, which are vital for anchoring the molecule to its biological target.

3D-QSAR (Quantitative Structure-Activity Relationship) studies on derivatives such as arylidene (benzimidazol-1-yl)acetohydrazones have helped to construct precise pharmacophore models. One such model identified features including two hydrogen bond acceptors, one hydrophobic characteristic, and one aromatic characteristic as essential for antibacterial activity. imedpub.com Another analysis produced a model with three hydrophobic features (H) and two aromatic rings (R), designated HHHRR, for Farnesoid X receptor (FXR) agonists. researchgate.net

These models highlight the importance of the spatial arrangement of these features. For instance, a pharmacophore model developed for H+/K+ ATPase inhibitors included three hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic domain, with specific distance ranges between these features being critical for activity. indexcopernicus.com

Table 1: Key Pharmacophoric Features of Benzimidazole Acetohydrazide Derivatives

| Feature | Description | Importance in Biological Activity | Source |

|---|---|---|---|

| Aromatic Ring (Ar) | The benzimidazole core and any attached aryl groups. | Engages in hydrophobic and π-π stacking interactions with the target protein. | researchgate.netimedpub.com |

| Hydrogen Bond Donor (HBD) | Typically the N-H groups of the benzimidazole and hydrazide moieties. | Forms crucial hydrogen bonds to anchor the ligand in the active site. | imedpub.comindexcopernicus.com |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) of the acetohydrazide group and the nitrogen atoms of the benzimidazole ring. | Interacts with hydrogen bond donors from amino acid residues in the target protein. | imedpub.comindexcopernicus.com |

| Hydrophobic Group (Hyd/HP) | Can include the benzimidazole ring itself or other nonpolar substituents. | Contributes to binding affinity through hydrophobic interactions. | researchgate.netimedpub.comindexcopernicus.com |

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

Systematic modification of the this compound scaffold has revealed that the nature and position of substituents significantly influence biological potency and selectivity. SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus are particularly impactful. nih.gov

For instance, in a series of arylidene (1H-benzimidazol-1-yl)acetohydrazone derivatives tested for antibacterial activity, the introduction of a hydroxyl (-OH) group on the appended phenyl ring was found to be beneficial. imedpub.com Specifically, compounds with a hydroxyl group at the ortho or para position exhibited enhanced antibacterial activity compared to unsubstituted or other substituted analogues. imedpub.com This suggests that the position of the substituent is critical for optimal interaction with the bacterial target.

In another study focusing on anti-inflammatory agents, it was noted that replacing an amino group with a methylene (B1212753) group at the C-2 position of a benzimidazole derivative significantly reduced activity, highlighting the importance of the guanidine fraction for that specific biological effect. nih.gov Similarly, for benzimidazole derivatives designed as glyoxalase I inhibitors, the presence of hydroxyl groups was found to be essential for activity. johnshopkins.eduresearchgate.net

The hydrazide moiety at the C-2 position itself has been shown to be a key determinant of activity, with these derivatives displaying broad-spectrum antibacterial and antifungal properties. researchgate.net Further derivatization of the terminal nitrogen of the hydrazide, for example, through condensation with aromatic aldehydes to form hydrazones (Schiff bases), has led to compounds with potent anticancer activity. researchgate.netunica.it

Q & A

Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)acetohydrazide?

Methodological Answer: The synthesis typically involves condensation or hydrazide formation. Key routes include:

- Route 1 (Acyl chloride reaction): Reacting 1H-benzimidazole derivatives with acetyl chloride under reflux (2–4 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone, followed by hydrazine hydrate treatment .

- Route 2 (Ester hydrazinolysis): Refluxing ethyl-2-(benzimidazolylthio)acetate with excess hydrazine hydrate (3–4 hours) in ethanol/water, monitored by TLC .

- Route 3 (Mercaptobenzimidazole route): Using 2-mercaptobenzimidazole and chloroacetic acid hydrazide, with optimization for solvent (e.g., methanol) and temperature .

- Yield Optimization: Recrystallization in methanol/ethanol improves purity (70–81% yields reported) .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

Q. What purification techniques are effective for this compound?

Methodological Answer:

- Recrystallization: Use methanol, ethanol, or water for high-purity crystals .

- Column Chromatography: Silica gel with chloroform:methanol (gradient elution) for derivatives .

- Cold Precipitation: Ice-cold water addition post-reaction isolates crude product .

Advanced Research Questions

Q. How to design derivatives for biological activity studies?

Methodological Answer:

- Aldehyde Condensation: React with substituted aldehydes (e.g., hydroxybenzaldehyde) in acetic acid (30 min, room temperature) to form hydrazones .

- Thiosemicarbazide Derivatives: Condense with thiosemicarbazide in ethanol under reflux (2 hours) for antimicrobial candidates .

- SAR Strategy: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance bioactivity; use methoxy groups for solubility .

Q. What methods are used to evaluate biological activities like antimicrobial or anti-inflammatory effects?

Methodological Answer:

- Antimicrobial Assays:

- Anti-inflammatory Testing:

- COX-2 Inhibition: ELISA-based assays using IC₅₀ values .

- Carrageenan-Induced Edema: In vivo rodent models (dose range: 10–50 mg/kg) .

Q. How to resolve contradictions in synthesis yields or methods?

Methodological Answer:

- Parameter Screening: Optimize solvent (e.g., DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometry .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-acylated derivatives) .

- Reproducibility Checks: Repeat reactions under inert atmosphere (N₂) to control moisture-sensitive steps .

Q. What structural analysis techniques are used for crystallographic studies?

Methodological Answer:

Q. How to optimize reaction conditions for novel derivatives?

Methodological Answer:

- DoE (Design of Experiments): Use factorial design to test variables (time, catalyst, solvent polarity) .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min → 10 min) with controlled power (150 W) .

- Green Chemistry: Replace ethanol with PEG-400 or ionic liquids for eco-friendly protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.